Potency Advantage Against Streptococcus pneumoniae: 8-Fold Lower MIC90 than Ciprofloxacin
In a head-to-head comparison of respiratory isolates from multiple centers, gatifloxacin demonstrates a significant potency advantage over ciprofloxacin and levofloxacin against Streptococcus pneumoniae, a primary respiratory pathogen [1]. This differential activity is critical for selecting a fluoroquinolone with a higher probability of achieving pharmacodynamic targets. Gatifloxacin's MIC90 was 1 µg/mL, which was 8-fold lower than ciprofloxacin's MIC90 of 8 µg/mL and 2-fold lower than levofloxacin's MIC90 of 2 µg/mL [1]. This 8-fold difference is a quantifiable marker of its enhanced Gram-positive spectrum [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | Gatifloxacin MIC90 = 1 µg/mL |
| Comparator Or Baseline | Ciprofloxacin MIC90 = 8 µg/mL; Levofloxacin MIC90 = 2 µg/mL |
| Quantified Difference | Gatifloxacin MIC90 is 8-fold lower than ciprofloxacin and 2-fold lower than levofloxacin |
| Conditions | Broth microdilution against Streptococcus pneumoniae clinical isolates from respiratory specimens in Korean university hospitals (n=49 isolates from acute exacerbations of chronic lower respiratory infections plus 108 isolates) |
Why This Matters
The 8-fold lower MIC90 directly translates to a higher probability of achieving the requisite AUC/MIC ratio for bactericidal effect, making gatifloxacin a scientifically preferable choice for research and clinical applications targeting pneumococcal infections.
- [1] Yonsei University College of Medicine, et al. (2004). In Vitro Activities of Gatifloxacin against Bacteria isolated from Respiratory Specimens of Patients of University Hospitals in Korea. Korean Journal of Infectious Diseases, 36(2), 108-115. View Source
